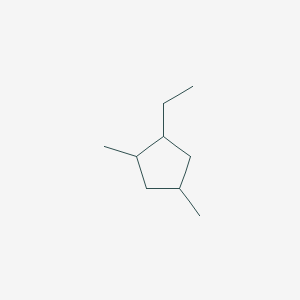

Cyclopentane, 2-ethyl-1,4-dimethyl

CAS No.: 3726-40-7

Cat. No.: VC18976355

Molecular Formula: C9H18

Molecular Weight: 126.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3726-40-7 |

|---|---|

| Molecular Formula | C9H18 |

| Molecular Weight | 126.24 g/mol |

| IUPAC Name | 1-ethyl-2,4-dimethylcyclopentane |

| Standard InChI | InChI=1S/C9H18/c1-4-9-6-7(2)5-8(9)3/h7-9H,4-6H2,1-3H3 |

| Standard InChI Key | VMCXXGFUCWAIIN-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CC(CC1C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Average molecular mass | 126.243 g/mol | |

| Monoisotopic mass | 126.140851 Da | |

| Defined stereocenters | 3 | |

| CAS Registry Number | 3726-40-7 |

Stereochemical Considerations

Synthetic and Isolation Methodologies

Reported Synthetic Pathways

Physicochemical Properties

Thermodynamic Behavior

No direct melting or boiling point data were located, but comparative analysis of structural analogs permits estimation. Linear alkanes with comparable molecular weights (e.g., nonane, ) boil near 150°C, while cyclopentane derivatives typically exhibit 20-30°C higher boiling points due to ring strain effects. The branched structure likely reduces symmetry, depressing melting points relative to linear isomers.

Infrared Spectroscopy

Anticipated absorption bands include:

-

C-H stretching (sp³) at 2850-2960 cm⁻¹

-

Cyclopentane ring deformations at 1450 cm⁻¹

-

Absence of functional group vibrations (e.g., C=O, O-H), confirming hydrocarbon nature

Analytical Challenges and Future Directions

The lack of resolved stereoisomer data presents both characterization challenges and research opportunities. Advanced chromatographic techniques using chiral stationary phases could separate enantiomers, while computational modeling (e.g., density functional theory) might predict relative stereoisomer stability. Synthetic efforts could focus on diastereoselective routes using directing groups or asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume